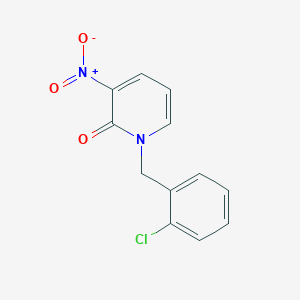![molecular formula C14H13N3O2 B5509829 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione" is a chemical compound synthesized through specific reactions and is of interest in the field of organic chemistry for its unique structure and properties.
Synthesis Analysis
- The synthesis of similar compounds involves reactions like the reaction of N-(bromomethyl)phthalimide and 3,5-dimethylpyrazole in chloroform solution (Wang, Jian, & Liu, 2008).
Molecular Structure Analysis
- Intramolecular hydrogen-bonding and C—H⋯π interactions are key features stabilizing the molecular structure (Wang, Jian, & Liu, 2008).
Chemical Reactions and Properties
- Reactions of this compound or its analogs often involve condensation reactions with various aldehydes and diketones in the presence of catalysts like pyridine (Asiri & Khan, 2010, 2011).
Physical Properties Analysis
- The physical properties of such compounds often include planar molecular structures with specific intramolecular and intermolecular interactions, which can be assessed using techniques like X-ray diffraction and NMR spectroscopy (Tariq et al., 2010).
Scientific Research Applications
Molecular Synthesis and Structure
"2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione" and similar compounds have been synthesized and studied for their molecular structure and stability. The synthesis processes often involve reactions like the Knoevenagel condensation and are characterized using techniques such as FTIR, NMR, and crystallography to determine molecular conformation and stability. The studies reveal that these compounds have interesting intra-molecular interactions, such as C—H⋯O hydrogen-bonding and C—H⋯π interactions, which contribute to their structural stability (Wang, Jian, & Liu, 2008).
Corrosion Inhibition
Research has also focused on the application of these compounds as corrosion inhibitors for metals in acidic environments. These studies demonstrate the compounds' efficiency in protecting metals like steel by forming a protective layer on the metal surface, significantly reducing the corrosion rate. The effectiveness of these inhibitors is attributed to their strong adsorption onto the metal surface, following Langmuir's adsorption isotherm model (Chadli et al., 2017).
Material Science and Semiconductor Applications
Some derivatives have been explored for their electronic and optical properties, making them candidates for applications in material science, particularly in semiconductors and photovoltaic materials. The investigations into their electronic structures, charge transport properties, and non-linear optical properties suggest potential uses in organic electronics and optoelectronic devices. The studies utilize computational methods to predict these properties, focusing on factors like ionization potential, electron affinity, and reorganization energies (Irfan et al., 2016).
Antibacterial Properties
Additionally, some studies have synthesized novel derivatives to evaluate their antibacterial properties against various bacterial strains. These efforts aim to identify new chemotherapeutic agents based on the structural framework of "2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione". The research involves synthesizing a range of compounds and testing their effectiveness in inhibiting bacterial growth, contributing to the search for new antibacterial agents (Ahmed et al., 2006).
properties
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-7-10(2)17(15-9)8-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQKDSNJYFVGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylpyrazol-1-yl)methyl]isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)
![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)
